Gossypolidenethiocarbamide
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Overview
Description
Preparation Methods
The synthesis of gossypolidenethiocarbamide involves several steps, starting with the extraction of gossypol from cottonseed. The gossypol is then subjected to a series of chemical reactions to introduce the thiocarbamide groups. The synthetic route typically involves the following steps:
Extraction of Gossypol: Gossypol is extracted from cottonseed using organic solvents such as hexane or ethanol.
Formation of Gossypol Derivatives: The extracted gossypol is reacted with various reagents to form intermediate compounds.
Introduction of Thiocarbamide Groups: The intermediate compounds are then reacted with thiocarbamide under controlled conditions to form this compound.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Gossypolidenethiocarbamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Gossypolidenethiocarbamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound has been studied for its potential as an antifertility agent and its effects on cellular processes.
Industry: It is used in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of gossypolidenethiocarbamide involves its interaction with specific molecular targets and pathways. It primarily exerts its effects by inhibiting the Bcl-2 family of anti-apoptotic proteins, which are involved in regulating cell death. By inhibiting these proteins, this compound promotes apoptosis, or programmed cell death, in cancer cells. This mechanism makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Gossypolidenethiocarbamide can be compared with other similar compounds, such as:
Gossypol: The parent compound from which this compound is derived. Gossypol has similar biological properties but lacks the thiocarbamide groups.
Thiourea Derivatives: Compounds containing thiocarbamide groups, which have similar chemical reactivity and biological activities.
Polyphenolic Aldehydes: A class of compounds that includes gossypol and its derivatives, known for their antioxidant and anticancer properties.
This compound is unique due to the presence of both gossypol and thiocarbamide functionalities, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C54H56N6O8 |
---|---|
Molecular Weight |
917.1 g/mol |
IUPAC Name |
4-[1-[7-[8-[N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-C-methylcarbonimidoyl]-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl]-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalen-1-yl]ethylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C54H56N6O8/c1-25(2)37-35-23-27(5)39(47(61)43(35)41(51(65)49(37)63)29(7)55-45-31(9)57(11)59(53(45)67)33-19-15-13-16-20-33)40-28(6)24-36-38(26(3)4)50(64)52(66)42(44(36)48(40)62)30(8)56-46-32(10)58(12)60(54(46)68)34-21-17-14-18-22-34/h13-26,61-66H,1-12H3 |
InChI Key |
OBWCETPUAGBWRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C(=NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)C)C(=C1C5=C(C6=C(C=C5C)C(=C(C(=C6C(=NC7=C(N(N(C7=O)C8=CC=CC=C8)C)C)C)O)O)C(C)C)O)O |
Origin of Product |
United States |
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